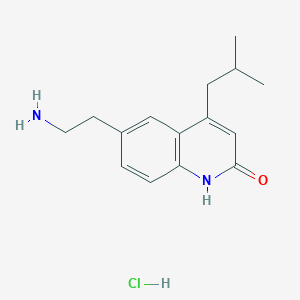![molecular formula C20H23FN6O3S B6469365 6-[5-(3-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640874-05-9](/img/structure/B6469365.png)
6-[5-(3-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(3-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.15363795 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Types of Reactions: : 6-[5-(3-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine can undergo various types of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: : Major products formed from these reactions often include modified analogs with changes in the fluorobenzenesulfonyl group or the methoxyethyl-purine segment, potentially leading to compounds with different biological activities or chemical properties.
Scientific Research Applications: This compound finds applications across various scientific disciplines:
Chemistry: : It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: : It can act as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: : It is used in the development of novel materials with unique physical and chemical properties.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrrolopyrrolidine core may mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The fluorobenzenesulfonyl and methoxyethyl groups enhance binding affinity and specificity, influencing the compound's overall effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other fluorinated benzenesulfonyl derivatives and methoxyethyl-substituted purines.
Uniqueness: : This compound's combination of structural features—particularly the integration of a pyrrolopyrrolidine core with a fluorobenzenesulfonyl group and a methoxyethyl-purine moiety—distinguishes it from other compounds. This unique framework provides specific binding characteristics and reactivity profiles that are valuable for various scientific applications.
Eigenschaften
IUPAC Name |
6-[5-(3-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-30-6-5-25-13-24-18-19(25)22-12-23-20(18)26-8-14-10-27(11-15(14)9-26)31(28,29)17-4-2-3-16(21)7-17/h2-4,7,12-15H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZINXLWWYZBJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-tert-butyl-8-(2,6-difluorobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469284.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6469290.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469294.png)
![9-(2-methoxyethyl)-6-[5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6469334.png)
![6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469336.png)
![6-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469344.png)
![3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469346.png)
![2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6469353.png)
![6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469361.png)
![N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469374.png)

![6-[5-(3,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6469385.png)
![2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469395.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6469398.png)
